
2-Ethyl-3,4-dimethylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3,4-dimethylpentanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a branched hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,4-dimethylpentanenitrile typically involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) in a nucleophilic substitution reaction. The general reaction can be represented as follows: [ \text{R-X} + \text{NaCN} \rightarrow \text{R-CN} + \text{NaX} ] where R represents the hydrocarbon chain, and X is the halide group.
Industrial Production Methods: Industrial production of nitriles, including this compound, often involves the dehydration of primary amides using dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3,4-dimethylpentanenitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.
Major Products:
Reduction: Primary amine.
Hydrolysis: Carboxylic acid.
Substitution: Various substituted nitriles.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3,4-dimethylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-3,4-dimethylpentanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3,4-dimethylpentanenitrile
- 2-Ethyl-3,4-dimethylhexanenitrile
- 2-Ethyl-3,4-dimethylbutanenitrile
Comparison: 2-Ethyl-3,4-dimethylpentanenitrile is unique due to its specific branching and the position of the nitrile group. This structural uniqueness can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
53153-90-5 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2-ethyl-3,4-dimethylpentanenitrile |
InChI |
InChI=1S/C9H17N/c1-5-9(6-10)8(4)7(2)3/h7-9H,5H2,1-4H3 |
InChI-Schlüssel |
WPDFTDORVUCUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#N)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


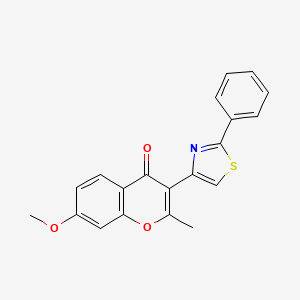
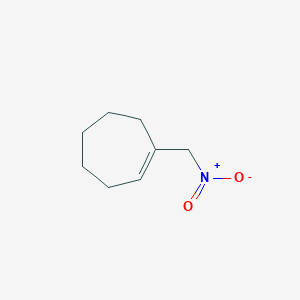
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
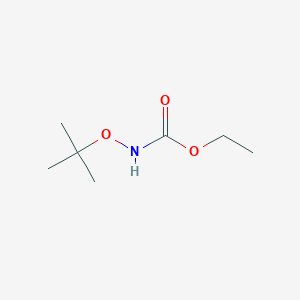

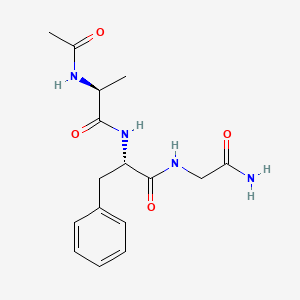
![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
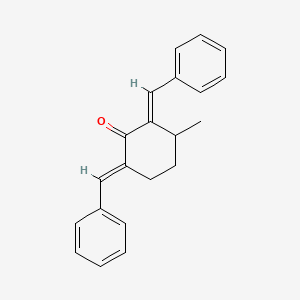
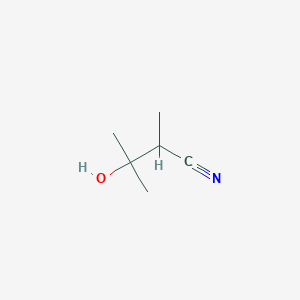
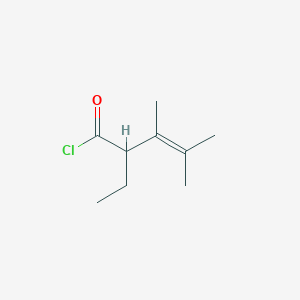

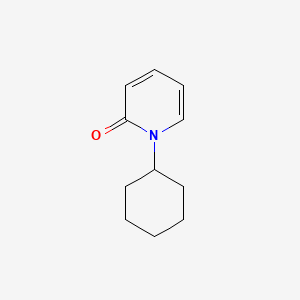
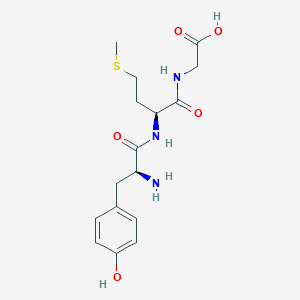
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
